(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate
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Overview
Description
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 1 and 2, and an ethylcarbamate group attached to the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the reaction of 1,2-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the ethylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
68384-75-8 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(1,2-dimethylpyrrol-3-yl)methyl N-ethylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-4-11-10(13)14-7-9-5-6-12(3)8(9)2/h5-6H,4,7H2,1-3H3,(H,11,13) |
InChI Key |
MLQBLDCCVIHBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC1=C(N(C=C1)C)C |
Origin of Product |
United States |
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